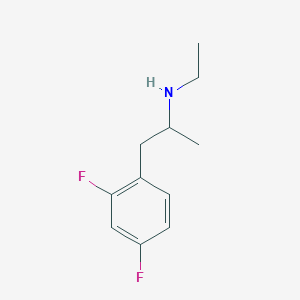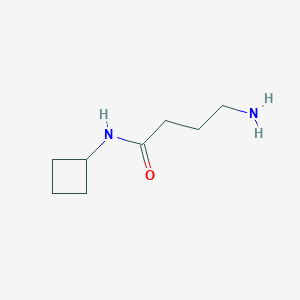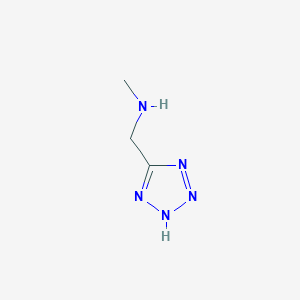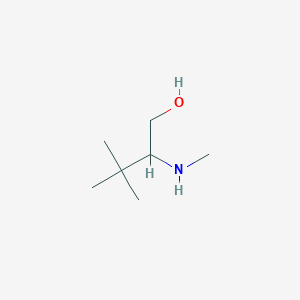
4-bromo-N-hexylaniline
Übersicht
Beschreibung
4-bromo-N-hexylaniline is a derivative of 4-Hexylaniline . It is an organic compound that is used in various applications. The compound has a linear formula of CH3(CH2)5C6H4NH2 .
Synthesis Analysis
The synthesis of 4-Bromoaniline involves a highly efficient and chemoselective process for the protection of aniline derivatives . The key step in this synthesis is the N-TBS (tert-butylsilyl) protection of the aniline nitrogen atom .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 4-Hexylaniline, with the addition of a bromine atom. The molecular formula is C12H19N and the molecular weight is 177.2860 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
4-Hexylaniline, a related compound, has a density of 0.9±0.1 g/cm3, a boiling point of 283.8±9.0 °C at 760 mmHg, and a flash point of 121.4±7.7 °C . The properties of this compound may be similar, but the presence of the bromine atom may cause some differences.Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis
A study by B'hymer (2005) evaluated a gas chromatographic test procedure for detecting and quantifying impurities in 4-hexylaniline, a related compound to 4-bromo-N-hexylaniline. The method involved dissolving the compound in methanol and using a flame ionization detector for chromatographic analysis, demonstrating its potential for purity testing in related chemical compounds (B'hymer, 2005).
Biomedical Applications
Renner (2004) explored the transformation of 4-bromo-N,N-dimethylaniline-N-oxide into various derivatives through reactions with ferrihemoglobin and ferricytochrome c. This study's findings on the reactivity of bromo-dimethylaniline derivatives suggest potential biomedical applications, including enzymatic reactions and hemoglobin interactions (Renner, 2004).
Liquid Crystal Research
Gupta and Bhattacharjee (2019) conducted a comprehensive vibrational analysis of N-(4-n-pentyl-oxybenzylidene)-4′-n-hexylaniline, a molecule structurally similar to this compound. Their research provides insights into the chemical reactivity, charge distribution, and electrical properties of such molecules, highlighting their potential in developing advanced liquid crystal technologies (Gupta & Bhattacharjee, 2019).
Multifunctional Chemosensor Development
Zhao et al. (2019) designed a multifunctional chemosensor incorporating a derivative of 4-bromo-2-hydroxybenzaldehyde, which demonstrates the utility of bromo-substituted compounds in developing sensors for detecting various ions and organic molecules in biological and environmental settings (Zhao et al., 2019).
Crystallographic Studies
Dey and Desiraju (2004) compared the crystal structures of various 4-phenoxyanilines, including bromo-substituted derivatives. Their work offers valuable insights into the structural properties of bromo-substituted anilines, which can be applied to the study and design of materials and molecular structures (Dey & Desiraju, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-N-hexylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,14H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMPJDXEPCOGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B3225507.png)



amine](/img/structure/B3225537.png)



amine](/img/structure/B3225563.png)


![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B3225584.png)